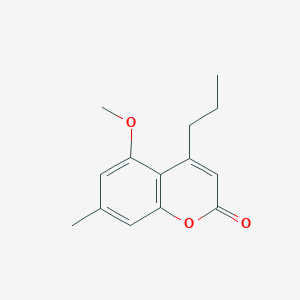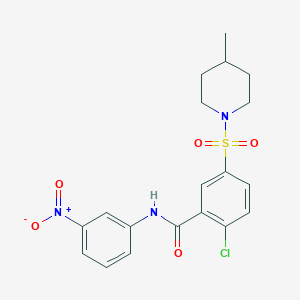
5-methoxy-7-methyl-4-propyl-2H-chromen-2-one
Vue d'ensemble
Description
5-methoxy-7-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-ones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this compound, the reaction typically involves the condensation of 5-methoxy-2-hydroxyacetophenone with ethyl acetoacetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-methoxy-7-methyl-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Medicine: Investigated for its anti-inflammatory and anticoagulant properties.
Industry: Utilized in the production of fluorescent dyes and optical brighteners
Mécanisme D'action
The mechanism of action of 5-methoxy-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxy-2H-chromen-2-one: Known for its fluorescence properties and used in various analytical applications.
4-methylumbelliferone: Used as a fluorescent probe and in the study of hyaluronan synthesis.
Warfarin: A well-known anticoagulant used in medicine.
Uniqueness
5-methoxy-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propyl groups contribute to its lipophilicity and ability to interact with biological membranes, enhancing its potential as a therapeutic agent .
Propriétés
IUPAC Name |
5-methoxy-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-5-10-8-13(15)17-12-7-9(2)6-11(16-3)14(10)12/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOWCOXGXNXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B3668091.png)
![5-[1-(3-bromophenyl)ethylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3668092.png)
![3-benzyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B3668095.png)
![N,N'-1,2-phenylenebis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B3668101.png)
![6-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3668106.png)
![4-Methoxy-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3668118.png)

![3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one](/img/structure/B3668130.png)
![3-[(3-bromophenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3668148.png)
![4-[({4-[(2-chlorobenzoyl)amino]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3668153.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-nitrobenzoate](/img/structure/B3668158.png)

![5-[(2-chloro-2-propen-1-yl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B3668173.png)

